4-[(Azetidin-3-yloxy)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Azetidin-3-yloxy)methyl]pyridine is a chemical compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.2 g/mol . This compound features a pyridine ring substituted with an azetidin-3-yloxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]pyridine typically involves the reaction of pyridine derivatives with azetidine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where the azetidine ring is introduced to the pyridine ring through an ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Azetidin-3-yloxy)methyl]quinoline
- 4-[(Azetidin-3-yloxy)methyl]benzene
- 4-[(Azetidin-3-yloxy)methyl]pyrimidine
Uniqueness
4-[(Azetidin-3-yloxy)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research .
Biological Activity
4-[(Azetidin-3-yloxy)methyl]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. It combines a pyridine ring with an azetidine moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential neuropharmacological effects.
Antimicrobial Activity
Pyridine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study highlighted that compounds with pyridine rings can show activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa . The presence of the azetidine moiety may further enhance this activity by providing additional mechanisms of action.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Activity Type | Target Organisms |
---|---|---|
4-Acetylpyridine | Antimicrobial | K. pneumoniae, P. aeruginosa |
2-Pyridylcarbonitrile | Strong antimicrobial | Various bacteria and fungi |
This compound | Potentially antimicrobial | K. pneumoniae, P. aeruginosa |
Anti-inflammatory Effects
The anti-inflammatory properties of pyridine derivatives have also been explored. Research indicates that compounds similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . The azetidine structure may contribute to enhanced selectivity and potency in inhibiting these enzymes.
Table 2: Anti-inflammatory Activity of Related Compounds
Compound Name | COX Inhibition (IC50) | Mechanism of Action |
---|---|---|
4-Acetylpyridine | Moderate | COX inhibition |
Pyrazolo[3,4-d]pyrimidine derivatives | Low to moderate | COX inhibition |
This compound | Not yet determined | Potential COX inhibition |
Neuropharmacological Potential
There is emerging evidence that pyridine derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection. Specifically, compounds related to this compound may act as partial agonists at the α4β2-nAChR subtype, potentially offering therapeutic effects for conditions such as depression and anxiety .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various pyridine derivatives against resistant bacterial strains. The results indicated that compounds structurally similar to this compound exhibited promising activity, suggesting potential for development into new antibiotics .
- Neuropharmacological Assessment : In a behavioral study involving animal models, derivatives of pyridine were tested for their effects on memory and learning. Results showed that certain compounds improved cognitive functions, indicating possible applications in treating neurodegenerative diseases .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)pyridine |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h1-4,9,11H,5-7H2 |
InChI Key |
WOPZELOUQVDGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.